Atopaxar Hydrobromide is a novel, potent, and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) enzymes. [] These enzymes play crucial roles in signal transduction pathways associated with cell growth, survival, and differentiation. Aberrant activation of these pathways, particularly involving constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3), contributes to the development and progression of various cancers.
The synthesis of Atopaxar hydrobromide involves a multi-step process that begins with the formation of its core structure through condensation and cyclization reactions. The synthetic route typically requires specific organic solvents, catalysts, and controlled temperature conditions to optimize yield. Key steps include:
The precise parameters such as temperature, pressure, and reaction time are critical for achieving the desired purity and yield.
Atopaxar hydrobromide exhibits a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with biological targets. The compound's molecular formula is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 396.32 g/mol. Key features include:
Crystallographic studies may provide further insights into the precise atomic arrangement and interactions within the molecule .
Atopaxar hydrobromide participates in several chemical reactions that are essential for its functionality:
The outcomes of these reactions depend heavily on the reagents used and the specific reaction conditions applied. For instance, oxidation can enhance solubility and bioavailability, while reduction may alter pharmacokinetic properties .
The mechanism of action for Atopaxar hydrobromide centers around its inhibition of the JAK-STAT signaling pathway:
This mechanism highlights Atopaxar's potential therapeutic applications in treating cancers characterized by aberrant JAK-STAT signaling.
Atopaxar hydrobromide possesses several notable physical and chemical properties:
These properties are essential for formulating Atopaxar hydrobromide into effective delivery systems for clinical use .
Atopaxar hydrobromide has diverse applications across scientific fields:
The ongoing research into Atopaxar hydrobromide underscores its versatility and promise as a novel therapeutic agent across multiple medical disciplines.
Atopaxar hydrobromide (C₂₉H₃₉BrFN₃O₅) is a reversible, high-affinity antagonist of protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets. Its bicyclic amidine structure enables competitive inhibition by binding to the tethered ligand domain of PAR-1, preventing thrombin-mediated proteolytic activation [1] [6]. Structural analyses reveal that the hydrophobic tert-butylphenethyl group anchors the molecule within the receptor’s orthosteric pocket, while its morpholine moiety stabilizes interactions with extracellular loop 2 of PAR-1. This binding prevents conformational changes required for G-protein coupling (Gq and G12/13 pathways), thereby inhibiting thrombin-induced platelet activation [6] [8].
Functionally, atopaxar exhibits potent antiplatelet effects with an IC₅₀ of 19 nM in PAR-1 binding assays and 64 nM in thrombin-induced platelet aggregation studies [6] [8]. It also suppresses thrombin receptor-activating peptide (TRAP)-induced secretion of proinflammatory mediators:
Table 1: Pharmacodynamic Profile of Atopaxar Hydrobromide in Platelet Inhibition
Target/Effect | IC₅₀ (nM) | Experimental System |
---|---|---|
PAR-1 binding | 19 | Human platelet membranes |
Thrombin-induced aggregation | 64 | Human platelet-rich plasma |
TRAP-induced aggregation | 31 | Human platelet-rich plasma |
sCD40L secretion | 58 | Human whole blood |
In vivo, oral administration (30–100 mg/kg) prolongs femoral artery occlusion time by 1.8–2.4-fold in guinea pig thrombosis models without affecting bleeding time—even at doses ≤1,000 mg/kg [7] [8]. This highlights its selective interference with pathological thrombus formation over physiological haemostasis.
Beyond its antiplatelet actions, atopaxar hydrobromide exhibits unexpected efficacy as a dual inhibitor of Janus kinase 1/2 (JAK1/2) and signal transducer and activator of transcription 3 (STAT3). Screening of 16,081 compounds identified atopaxar as a potent disruptor of JAK-STAT3 signaling, with IC₅₀ values of 0.8 μM for JAK1 and 1.2 μM for JAK2 kinase inhibition [1]. Mechanistically, it binds to the catalytic domain of JAKs, suppressing constitutive and cytokine-induced phosphorylation of STAT3 (Tyr705 residue). This inhibition is selective; atopaxar minimally affects STAT1 or STAT5 activation [1].
In cancer models, atopaxar’s STAT3 blockade induces:
Table 2: Oncological Targets of Atopaxar Hydrobromide in JAK-STAT Pathway
Target | IC₅₀ (μM) | Biological Consequence |
---|---|---|
JAK1 kinase | 0.8 | Suppresses IL-6-induced STAT3 activation |
JAK2 kinase | 1.2 | Blocks constitutive STAT3 phosphorylation |
STAT3 DNA binding | 1.5 | Downregulates antiapoptotic genes (Bcl-2) |
This dual-target activity positions atopaxar as a unique therapeutic candidate for cancers driven by hyperactivated STAT3 (e.g., triple-negative breast cancer, myeloproliferative disorders) [1].
Atopaxar hydrobromide demonstrates exceptional selectivity for PAR-1 over related thrombin receptors. Competitive binding assays show >300-fold higher affinity for human PAR-1 (IC₅₀ = 19 nM) compared to PAR-4 (IC₅₀ >6 μM) [6] [8]. This selectivity arises from structural differences in the ligand-binding pocket: PAR-1 possesses a distinct hydrophobic subpocket that accommodates atopaxar’s tert-butyl group, while PAR-4 lacks this feature [4] [6].
Key selectivity data include:
Table 3: Selectivity Profile of Atopaxar Across Platelet Agonists
Agonist/Receptor | IC₅₀ | Max. Inhibition (%) |
---|---|---|
PAR-1 (human) | 19 nM | 98 ± 2 |
PAR-4 (human) | >6 μM | <10 |
PAR-1 (guinea pig) | 130 nM | 95 ± 3 |
ADP receptor | >20 μM | Not significant |
Collagen receptor | >20 μM | Not significant |
The compound’s selectivity extends to non-platelet targets: It exhibits >100-fold lower affinity for other G-protein-coupled receptors (e.g., PAR-2, thromboxane A2 receptor) and does not inhibit serine proteases in the coagulation cascade [4] [8]. This specificity underpins its safety in preclinical bleeding models [7].
Table 4: Nomenclature of Atopaxar Hydrobromide
Identifier Type | Name |
---|---|
IUPAC Name | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone hydrobromide |
CAS Registry | 474550-69-1 |
Molecular Formula | C₂₉H₃₉BrFN₃O₅ |
Synonyms | E5555 hydrobromide; ER-172594-00 |
Therapeutic Category | PAR-1 antagonist; JAK1/2–STAT3 inhibitor |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7